O-{4-[(4-iodophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate
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Overview
Description
N-(4-IODOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound characterized by the presence of iodine, naphthalene, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Iodination: Introduction of the iodine atom to the phenyl ring.
Carbamothioylation: Formation of the carbamothioyl group.
Coupling Reaction: Linking the naphthalene and benzamide groups through an esterification or amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfoxide or sulfone.
Reduction: Reduction of the iodine atom to a hydrogen atom.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-IODOPHENYL)-4-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(4-IODOPHENYL)-4-{[(NAPHTHALEN-3-YL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(4-IODOPHENYL)-4-{[(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
Uniqueness
N-(4-IODOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to the specific positioning of the naphthalene group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H17IN2O2S |
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Molecular Weight |
524.4 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate |
InChI |
InChI=1S/C24H17IN2O2S/c25-19-8-11-20(12-9-19)26-23(28)17-6-13-22(14-7-17)29-24(30)27-21-10-5-16-3-1-2-4-18(16)15-21/h1-15H,(H,26,28)(H,27,30) |
InChI Key |
KAVUBJOVLZJCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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